molecular formula C8H8BrN3 B2463699 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrazine CAS No. 1341034-59-0

6-Bromo-2,3-dimethylimidazo[1,2-a]pyrazine

Katalognummer B2463699
CAS-Nummer: 1341034-59-0
Molekulargewicht: 226.077
InChI-Schlüssel: XOKWGWBYZKBJLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-2,3-dimethylimidazo[1,2-a]pyrazine is a chemical compound with the molecular formula C7H6BrN3 . It is a derivative of imidazo[1,2-a]pyrazine, which is a class of valuable heterocyclic scaffolds in organic synthesis and drug development .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrazines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific synthesis method for 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrazine is not found in the retrieved papers.


Molecular Structure Analysis

The molecular structure of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrazine can be represented by the SMILES string BrC1=CN2C(C(C)=C1)=NC=C2 . The InChI code for this compound is 1S/C7H6BrN3/c1-5-3-11-4-6(8)9-2-7(11)10-5/h2-4H,1H3 .

Wissenschaftliche Forschungsanwendungen

Heterocyclic Chemistry and Phleomycin Amplification

6-Bromo-2,3-dimethylimidazo[1,2-a]pyrazine is involved in the synthesis of heterocyclic compounds. A study by Barlin and Ireland (1984) explored its use in preparing 1H-imidazo[4,5-b]pyrazines, which demonstrated slight activity as amplifiers of the antibiotic phleomycin (Barlin & Ireland, 1984).

Pharmacological Applications

In pharmacological research, derivatives of this compound have been synthesized for their potential as bronchodilators. Bonnet et al. (1992) identified 6-Bromo-8-(methylamino)imidazo[1,2-alpha]-pyrazine-3-carbonitrile as a potent compound in this category, showing significant bronchodilatory effects without central nervous system stimulatory effects (Bonnet et al., 1992).

Cardiovascular and Respiratory Effects

Research by Sablayrolles et al. (1984) found that 5-bromoimidazo[1,2-alpha]pyrazine, a related compound, displayed positive chronotropic and inotropic properties in cardiac tissues and showed potential as a bronchodilator (Sablayrolles et al., 1984).

Anticancer Research

Kayagil and Demirayak (2011) synthesized 2,3,6,8-tetraarylimidazo[1,2-a]pyrazine derivatives and evaluated their anticancer activities, highlighting the potential of this chemical structure in cancer treatment (Kayagil & Demirayak, 2011).

Solar Energy and Material Science

In the field of material science, particularly solar energy, derivatives of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrazine have been utilized. Zhou et al. (2010) synthesized thieno[3,4-b]pyrazine-based monomers for use in photovoltaic devices, demonstrating the versatility of this compound in developing renewable energy technologies (Zhou et al., 2010).

Apoptotic Effects in Cancer Research

The apoptotic effects of imidazo[1,2-a]pyrazine derivatives, including those similar to 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrazine, were studied by Zurbonsen et al. (1997). These compounds induced apoptosis in the human Dami cell line, indicating their potential use in cancer therapy (Zurbonsen et al., 1997).

Green Chemistry and Sustainable Practices

Rao et al. (2018) developed a catalyst-free synthesis method for imidazo[1,2-a]pyrazines, including derivatives of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrazine, underlining the importance of green chemistry in the sustainable development of pharmaceuticals and materials (Rao et al., 2018).

Zukünftige Richtungen

Imidazo[1,2-a]pyrazines, including 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrazine, have significant potential in drug development, particularly as antituberculosis agents . Future research may focus on further exploring the synthesis methods, reactivity, and biological activity of these compounds .

Eigenschaften

IUPAC Name

6-bromo-2,3-dimethylimidazo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-5-6(2)12-4-7(9)10-3-8(12)11-5/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKWGWBYZKBJLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(N=CC2=N1)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2,3-dimethylimidazo[1,2-a]pyrazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.